molecular formula C5H7N3S B13027988 5-Methylthiazole-2-carboximidamide

5-Methylthiazole-2-carboximidamide

Cat. No.: B13027988
M. Wt: 141.20 g/mol
InChI Key: XXVZKSAHUNVNAQ-UHFFFAOYSA-N
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Description

5-Methylthiazole-2-carboximidamide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiazole-2-carboximidamide typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with various reagents. One common method is the reaction with carbonyl chlorides at low temperatures (0°C) to yield the desired carboximidamide derivatives . Another approach involves the use of thiourea and ethyl acetoacetate under mild reaction conditions to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method. This method is efficient and practical, allowing for the production of the compound in good yields from commercially available starting materials. The reaction typically involves the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-Methylthiazole-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methylthiazole-2-carboximidamide involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. Its aromaticity and reactive positions allow it to participate in donor-acceptor, nucleophilic, and oxidation reactions, which contribute to its biological activities .

Comparison with Similar Compounds

Uniqueness: 5-Methylthiazole-2-carboximidamide stands out due to its unique combination of biological activities and its versatility in chemical reactions. Its ability to undergo various types of reactions and form diverse products makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C5H7N3S

Molecular Weight

141.20 g/mol

IUPAC Name

5-methyl-1,3-thiazole-2-carboximidamide

InChI

InChI=1S/C5H7N3S/c1-3-2-8-5(9-3)4(6)7/h2H,1H3,(H3,6,7)

InChI Key

XXVZKSAHUNVNAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(=N)N

Origin of Product

United States

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